(5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a 4-oxobutyl linker connecting a 4-benzylpiperidine moiety to the thiazolidinone core, with a 4-ethylbenzylidene substituent at the 5-position (Figure 1). Thiazolidinones are known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties, often modulated by substituents on the core scaffold .
Properties
Molecular Formula |
C28H32N2O2S2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H32N2O2S2/c1-2-21-10-12-23(13-11-21)20-25-27(32)30(28(33)34-25)16-6-9-26(31)29-17-14-24(15-18-29)19-22-7-4-3-5-8-22/h3-5,7-8,10-13,20,24H,2,6,9,14-19H2,1H3/b25-20- |
InChI Key |
NPONKRRSNWZEFQ-QQTULTPQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Ring Formation
The thiazolidin-4-one scaffold is synthesized via a three-component reaction involving primary amines, carbon disulfide (CS₂), and chloroacetyl chloride under solvent-free conditions . For this compound, the reaction begins with the formation of the 2-thioxothiazolidin-4-one core:
-
Reagents and Conditions :
The reaction proceeds through nucleophilic attack of the amine on CS₂, followed by cyclization with chloroacetyl chloride. This method achieves yields of 85–92% without catalysts .
Functionalization at the N3 Position
The N3 side chain, 4-(4-benzylpiperidin-1-yl)-4-oxobutyl, is introduced through alkylation:
-
Reagents and Conditions :
This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the final compound in 78% purity .
Optimization Challenges and Solutions
Spectroscopic Validation
-
FT-IR Analysis :
-
¹H NMR (500 MHz, CDCl₃) :
-
LC-MS :
Comparative Analysis of Synthetic Routes
The three-component method reduces side products but requires precise stoichiometry .
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzylidene and piperidinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
The compound (5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer research. This article explores the scientific research applications of this compound, highlighting its biological activity, synthesis, and potential therapeutic uses.
Structural Representation
The structural representation of the compound can be summarized as follows:
- Thiazolidinone Ring : Central to its structure, providing a scaffold for biological activity.
- Benzylpiperidine Moiety : Imparts specific interactions with biological targets.
- Ethylbenzylidene Group : Enhances lipophilicity and may influence bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds structurally similar to (5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one have shown promising results against various cancer cell lines.
- In Vitro Studies : Research has demonstrated that thiazolidinone derivatives can inhibit the growth of cancer cells. For example, compounds with similar scaffolds have been tested against leukemia and CNS cancer cell lines, showing inhibition rates exceeding 70% in some cases .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest in cancer cells. These effects are attributed to the compound's ability to interact with cellular pathways involved in proliferation and survival.
Synthesis and Derivative Development
The synthesis of (5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The development of analogs has been a focus to enhance potency and selectivity against specific cancer types.
Synthetic Pathway Overview
- Starting Materials : Commonly involve benzylpiperidine derivatives and thiazolidinone precursors.
- Reagents : Utilization of coupling agents and protective group strategies to construct the desired structure.
- Characterization : Employing techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure of synthesized compounds.
Case Studies
Several studies have investigated the anticancer potential of thiazolidinone derivatives:
- Güzel-Akdemir et al. (2021) reported on benzilic acid-based thiazolidinones demonstrating significant cytotoxicity against leukemia (MOLT-4) and CNS (SF-295) cancer cell lines .
- Biological Assessment : In vitro assays using 60 different human cancer cell lines indicated that modifications to the thiazolidinone scaffold can lead to enhanced anticancer activity .
Mechanism of Action
The mechanism of action of (5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s thiazolidinone core is known to inhibit certain enzymes, while the benzylidene and piperidinyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Core Modifications
- Thiazolidinone Derivatives with Arylidene Substituents: Compounds like (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) and (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) () feature morpholine or piperazine substituents instead of the benzylpiperidine group. These smaller heterocycles may enhance solubility but reduce lipophilicity compared to the target compound’s bulky benzylpiperidine moiety, which could improve membrane permeability or receptor binding . The 4-ethylbenzylidene group in the target compound contrasts with electron-rich substituents like 4-hydroxy-3-methoxybenzylidene () or 3,4-dihydroxybenzylidene (). The ethyl group’s hydrophobicity may favor interactions with lipophilic enzyme pockets, whereas hydroxy/methoxy groups could engage in hydrogen bonding .
Chain Length and Linker Variations
- The analog (5Z)-3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one () has a shorter 2-oxoethyl linker instead of the 4-oxobutyl chain. This difference reduces molecular weight (464.64 vs. ~522 for the target compound) and LogP (4.8 vs.
Physicochemical Properties
Melting Points and Stability
- Thiazolidinones with morpholine (e.g., 5c, mp 251–253°C) or piperazine (e.g., 5e, mp >260°C) substituents () generally exhibit higher melting points than those with alkyl chains. The target compound’s melting point is unreported, but decomposition temperatures for analogs like (5Z)3-[4-(3-methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) (mp 178–246°C, decomposition) suggest stability challenges in bulkier derivatives .
Lipophilicity and Solubility
- The LogP of the shorter-chain analog in is 4.8, indicating high lipophilicity.
Biological Activity
The compound (5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are known for their broad spectrum of biological activities, including:
- Anticancer : Inhibition of tumor cell proliferation.
- Antimicrobial : Activity against various bacterial strains.
- Anti-inflammatory : Reduction of inflammation markers.
- Antidiabetic : Modulation of glucose metabolism.
The structural diversity in thiazolidin-4-one compounds allows for modifications that can enhance their biological effectiveness. The presence of substituents at various positions on the thiazolidinone ring significantly influences their pharmacological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The specific compound under review has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxicity against human colon cancer cells (HCT116 and HT29) with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| HCT116 | 10 | More potent |
| HT29 | 12 | Comparable |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. In vitro studies revealed effective inhibition against Gram-positive and Gram-negative bacteria. For example, it exhibited an inhibition percentage of over 90% against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 91.66 |
| Escherichia coli | 88.46 |
Anti-inflammatory and Antioxidant Effects
Thiazolidin-4-one derivatives are recognized for their anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The compound has been shown to reduce levels of TNF-alpha and IL-6 in cellular models . Additionally, antioxidant assays indicated that it possesses significant free radical scavenging activity, contributing to its protective effects against oxidative stress .
The mechanisms through which (5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells via caspase activation and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, including COX and various kinases.
- Antioxidant Mechanisms : By scavenging free radicals, it mitigates oxidative damage that can lead to cellular dysfunction.
Case Studies and Research Findings
Several studies have explored the efficacy of thiazolidinone derivatives in preclinical settings:
- Study on Colon Cancer Cells : A research article demonstrated that the compound effectively inhibited cell growth in colon cancer models, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : Another study focused on the antimicrobial properties revealed that modifications in the thiazolidinone structure could enhance activity against resistant bacterial strains .
- Inflammation Models : In vivo studies showed that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | p-TsOH | Ethanol | Reflux | 72 | |
| Cyclization | HCl (aq.) | Acetonitrile | RT | 58 |
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry and stereochemistry. For example, the Z-configuration of the benzylidene group is confirmed by coupling constants (e.g., 3J = 12–14 Hz for Z-isomers in analogous compounds) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values) .
- IR Spectroscopy : Confirms the presence of C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
Advanced: What is the mechanistic rationale for the formation of the thiazolidinone ring in this compound?
Answer:
The thiazolidinone ring forms via nucleophilic attack of the thiol group (from mercaptoacetic acid) on the imine carbon of the Schiff base intermediate, followed by cyclization and dehydration. Acid catalysts (e.g., p-TsOH) protonate the imine nitrogen, enhancing electrophilicity and accelerating ring closure. Computational studies suggest that electron-withdrawing substituents on the benzylidene group stabilize the transition state, favoring Z-configuration .
Advanced: How do structural modifications (e.g., substituents on the benzylidene or piperidine moieties) influence biological activity?
Answer:
- Benzylidene Substituents : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, potentially increasing interactions with biological targets like enzymes or receptors. For example, 4-ethyl substitution improves lipophilicity, aiding membrane permeability .
- Piperidine Modifications : Bulky groups (e.g., benzyl) on the piperidine ring may hinder metabolic degradation, extending half-life. Analogous compounds with 4-benzylpiperidine show improved antimicrobial activity compared to unsubstituted derivatives .
Q. Table 2: Structure-Activity Trends in Analogous Compounds
| Substituent | Biological Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| 4-Ethylbenzylidene | 12 µM (Antimicrobial) | Bacterial enzymes | |
| 4-Fluorobenzylidene | 8 µM (Antioxidant) | Free radical scavenging |
Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction outcomes?
Answer:
Discrepancies often arise from variations in:
- Catalyst Choice : Acidic catalysts (p-TsOH vs. HCl) significantly alter reaction kinetics and yields .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor intermediate stability, while protic solvents (e.g., ethanol) enhance cyclization .
- Purification Methods : Recrystallization vs. column chromatography impacts purity and yield calculations. For example, recrystallization from methanol may discard volatile byproducts, inflating yields .
Advanced: What computational methods predict the physicochemical and pharmacokinetic properties of this compound?
Answer:
- Lipinski’s Rule : Computational tools (e.g., SwissADME) evaluate drug-likeness, predicting oral bioavailability based on molecular weight (<500 Da), logP (<5), and hydrogen-bonding groups .
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to anticipate reactivity and stability .
- Molecular Docking : Predicts binding affinities to targets like hemoglobin subunits or microbial enzymes, as seen in analogous thiazolidinones .
Advanced: How can regioselectivity challenges in substitution reactions be addressed?
Answer:
- Directing Groups : Electron-donating substituents (e.g., methoxy) on the benzylidene moiety direct electrophilic substitution to para positions .
- Catalytic Control : Transition-metal catalysts (e.g., Pd) enable selective C–H functionalization on the piperidine ring, as demonstrated in related spirocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
